4-Bromobutyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in the Synthesis of 9-Alkylguanine Derivative

The Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds.

A Comprehensive and Detailed Summary of the Application: 4-Bromobutyl acetate is used as a reagent in the synthesis of 9-alkylguanine derivatives . These derivatives are significant in the study of DNA alkylation and repair mechanisms.

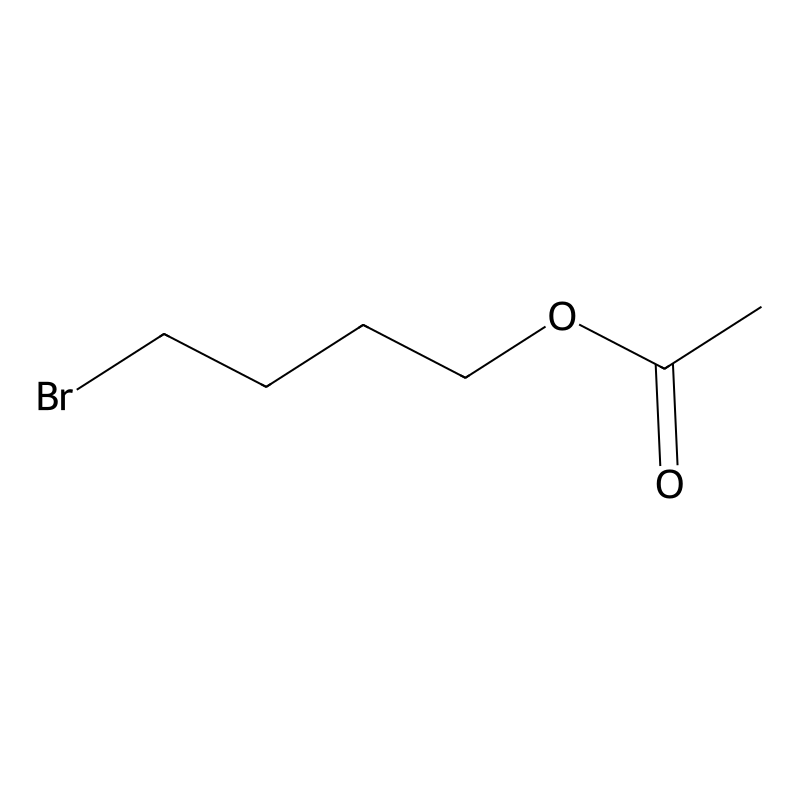

4-Bromobutyl acetate is an organic compound with the chemical formula C6H11BrO2. It consists of a butyl group attached to an acetate moiety and contains a bromine atom at the fourth carbon position. This compound appears as a colorless to slightly pale yellow liquid and is known for its distinctive reactivity due to the presence of the bromine atom, which enhances its nucleophilic substitution potential. The molecular structure allows it to participate in various

4-Bromobutyl acetate is likely to exhibit similar hazards as other haloalkanes.

- Safety Data Sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and safety precautions before working with this compound.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, when reacted with sodium hydroxide, it can yield 4-hydroxybutyl acetate.

- Hydrolysis: In the presence of water and a base, 4-bromobutyl acetate can hydrolyze to form 4-bromobutanol and acetic acid.

- Esterification: It can also participate in esterification reactions where it reacts with alcohols to form new esters.

The general reaction pathways include:

- Substitution:

- Hydrolysis:

Several methods exist for synthesizing 4-bromobutyl acetate:

- Esterification Method: This involves the reaction of 4-bromobutanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid.

- One-Pot Reaction: A more efficient method includes using 1,4-butanediol, hydrogen bromide, and acetic acid in a single reaction step, yielding high purity and yield .

Example Reaction Conditions- Reagents: 1,4-butanediol, hydrogen bromide, acetic acid

- Catalyst: Sulfuric acid (for esterification)

- Temperature: Controlled conditions to optimize yield

4-Bromobutyl acetate is primarily utilized in organic synthesis as an alkylating agent. Its applications include:

- Synthesis of Modified Nucleosides: It is used to introduce butyl groups into nucleosides for pharmaceutical applications.

- Preparation of Heterocyclic Compounds: The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities.

- Industrial Uses: In industrial settings, it is employed in the production of specialty chemicals and as an intermediate in various chemical processes.

Several compounds share structural similarities with 4-bromobutyl acetate, including:

- 4-Chlorobutyl Acetate

- 4-Fluorobutyl Acetate

- 4-Iodobutyl Acetate

Comparison TableCompound Halogen Reactivity Characteristics 4-Bromobutyl Acetate Bromine Higher reactivity due to larger size and polarizability 4-Chlorobutyl Acetate Chlorine Less reactive than bromine due to smaller size 4-Fluorobutyl Acetate Fluorine Least reactive; strong bond with carbon 4-Iodobutyl Acetate Iodine More reactive than chlorine but less than bromine

Uniqueness

| Compound | Halogen | Reactivity Characteristics |

|---|---|---|

| 4-Bromobutyl Acetate | Bromine | Higher reactivity due to larger size and polarizability |

| 4-Chlorobutyl Acetate | Chlorine | Less reactive than bromine due to smaller size |

| 4-Fluorobutyl Acetate | Fluorine | Least reactive; strong bond with carbon |

| 4-Iodobutyl Acetate | Iodine | More reactive than chlorine but less than bromine |

The unique reactivity of 4-bromobutyl acetate stems from the presence of the bromine atom, which provides greater polarizability compared to chlorine and fluorine. This characteristic enhances its utility in nucleophilic substitution reactions and makes it a versatile compound in organic synthesis.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant